Boc-PNA-T-OH
Description
Historical Development and Significance of Peptide Nucleic Acids
Peptide Nucleic Acids were first synthesized in 1991 by Peter E. Nielsen, Michael Egholm, Rolf H. Berg, and Ole Buchardt at the University of Copenhagen. nih.govwikipedia.org Their invention was driven by the quest for molecules that could mimic the binding capabilities of proteins to DNA. acs.org This pioneering work led to the creation of a synthetic polymer that can bind to DNA and RNA with high specificity and affinity, a discovery that has since had a significant impact on molecular biology, diagnostics, and the development of antisense therapies. nih.govwikipedia.orgintavispeptides.com The unique properties of PNAs, such as their remarkable binding strength and resistance to enzymatic degradation, have established them as invaluable tools in biomedical research. acs.orgintavispeptides.com
The significance of PNAs lies in their potential to overcome some of the limitations of natural nucleic acids and their analogs in therapeutic applications. acs.org Their ability to form highly stable duplexes with DNA and RNA allows them to modulate gene expression effectively. intavispeptides.comnih.gov Furthermore, their development has spurred investigations into the fundamental aspects of nucleic acid recognition and has provided a platform for creating novel diagnostic and therapeutic agents. nih.govnih.gov
Fundamental Structural Characteristics of PNAs
The defining feature of a Peptide Nucleic Acid is its unique backbone. Unlike DNA and RNA, which have a sugar-phosphate backbone, PNAs are built upon a pseudopeptide backbone composed of repeating N-(2-aminoethyl)glycine units linked by amide bonds. molecularcloud.orgejmanager.comfrontiersin.org The standard purine (B94841) and pyrimidine (B1678525) nucleobases—adenine (B156593) (A), guanine (B1146940) (G), cytosine (C), and thymine (B56734) (T)—are attached to this backbone via a methylene (B1212753) carbonyl linker. ejmanager.combiosearchtech.com
This fundamental structural difference results in a backbone that is acyclic, achiral, and, most importantly, electrically neutral. nih.govejmanager.com The absence of the negatively charged phosphate (B84403) groups found in DNA and RNA is a key determinant of the unique physicochemical properties of PNAs. molecularcloud.orgejmanager.com
Unique Physicochemical Features of PNAs Relevant to Research
The novel structure of PNAs endows them with several advantageous physicochemical properties that are highly relevant for research and therapeutic development.
The uncharged nature of the PNA backbone eliminates the electrostatic repulsion that occurs between the negatively charged phosphate backbones of DNA or RNA strands. acs.orgmolecularcloud.orgejmanager.com This absence of charge repulsion leads to the formation of more stable PNA/DNA and PNA/RNA duplexes compared to their natural DNA/DNA or DNA/RNA counterparts. nih.govejmanager.compnas.org The thermal stability of these hybrid duplexes is significantly higher, with the melting temperature (Tm) of a PNA/DNA duplex being, on average, 1°C higher per base pair than a corresponding DNA/DNA duplex. molecularcloud.org This enhanced stability is also largely independent of salt concentration, a factor that significantly influences the stability of natural nucleic acid duplexes. molecularcloud.org
The synthetic peptide-like backbone of PNAs is not recognized by nucleases and proteases, the enzymes responsible for the degradation of nucleic acids and proteins, respectively. wikipedia.orgacs.orgmolecularcloud.org This resistance to enzymatic cleavage gives PNAs a much longer half-life in biological systems compared to natural nucleic acids or their other synthetic analogs, a crucial advantage for in vivo applications. acs.orgnih.gov
PNAs exhibit exceptional affinity and sequence specificity when binding to complementary DNA and RNA strands, adhering to the Watson-Crick base-pairing rules. acs.orgnih.gov The binding affinity is so high that it is often unnecessary to use long PNA oligomers for applications that would typically require longer DNA or RNA probes. wikipedia.org Furthermore, PNAs demonstrate superior specificity, being able to discriminate even a single base mismatch in a target nucleic acid sequence more effectively than DNA probes. wikipedia.orgejmanager.com This high degree of specificity is critical for applications such as single nucleotide polymorphism (SNP) detection and targeted gene modulation. nih.govintavispeptides.com
Resistance to Enzymatic Degradation
Specificity of Boc-PNA-T-OH within the PNA Monomer Landscape
The synthesis of PNA oligomers is typically achieved through solid-phase synthesis, a method borrowed from peptide chemistry. molecularcloud.orgrsc.org This process involves the sequential addition of PNA monomers, which are the individual building blocks of the PNA chain. These monomers consist of the N-(2-aminoethyl)glycine backbone unit with a specific nucleobase attached and protective chemical groups.
One of the common strategies for PNA synthesis utilizes the tert-butyloxycarbonyl (Boc) protecting group for the amino group of the backbone. rsc.org this compound is a specific PNA monomer where the nucleobase is thymine (T), and the N-terminal amino group is protected by a Boc group. dergipark.org.tr The "-OH" signifies the carboxylic acid end of the monomer, which will react with the free amino group of the growing PNA chain on the solid support.
Role of Boc Protecting Group in PNA Synthesis
The synthesis of PNA oligomers is typically carried out using solid-phase synthesis, a method similar to that used for creating peptides. researchgate.net In this process, PNA monomers are sequentially added to a growing chain that is anchored to a solid support. hongene.com To ensure that the monomers connect in the correct order and to prevent unwanted side reactions, a protecting group strategy is essential. nih.gov
The tert-butyloxycarbonyl (Boc) group serves as a temporary shield for the backbone amino group of the PNA monomer. google.com This protection is a cornerstone of the t-Boc/benzyl protection strategy in PNA synthesis. google.com By "capping" the reactive amino group, the Boc group ensures that during the coupling step, only the intended carboxyl end of the monomer reacts with the free amino group of the growing PNA chain. nih.gov
A key advantage of the Boc group is its acid lability. google.com After each successful coupling of a monomer to the chain, the Boc group must be removed to allow the next monomer to be added. This is achieved by treating the growing PNA with a strong acid, such as trifluoroacetic acid (TFA). google.com This deprotection step regenerates a free amino group, ready for the next cycle of synthesis. While effective, this strategy can require harsh acidic conditions, particularly for the final removal of all protecting groups from the completed PNA chain. google.com
The use of Boc protection is part of an "orthogonal" protection scheme. This means that different types of protecting groups are used for different functional parts of the molecule, and each type can be removed under specific chemical conditions without affecting the others. google.com For instance, while the backbone amino group is protected by the acid-labile Boc group, the exocyclic amino groups on the nucleobases themselves (on adenine, cytosine, and guanine) are often protected by different groups, such as the benzyloxycarbonyl (Z) group, which requires stronger acids for removal. google.comnih.gov This ensures that the nucleobases remain protected throughout the chain elongation process.
Significance of Thymine (T) Nucleobase in PNA Design
The thymine (T) nucleobase is one of the four primary nucleobases found in DNA. In the context of PNA design, the inclusion of thymine is fundamental for creating sequences that can specifically recognize and bind to complementary DNA or RNA strands. oup.comnih.gov The significance of thymine lies in its ability to form stable and specific hydrogen bonds with the nucleobase adenine (A) through Watson-Crick base pairing. pnas.orgresearchgate.net
When a PNA strand containing a thymine monomer hybridizes with a DNA or RNA strand, the thymine base pairs specifically with any adenine present on the target strand. cmu.edu This interaction is highly specific and is a critical factor in the sequence-selective binding of PNAs. pnas.org The stability of PNA-DNA and PNA-RNA duplexes is generally higher than that of their natural DNA-DNA or DNA-RNA counterparts. sci-hub.se This enhanced stability is partly due to the uncharged nature of the PNA backbone, which eliminates the electrostatic repulsion that exists between the negatively charged phosphate backbones of DNA and RNA. revistamedicinamilitara.rosci-hub.se
The thymine nucleobase itself does not require an additional protecting group for its exocyclic amine during synthesis, unlike adenine, cytosine, or guanine. iris-biotech.deiris-biotech.de This simplifies the synthesis of thymine-containing PNA monomers like this compound. uea.ac.uk The ability to incorporate thymine allows for the design of PNA probes and antisense agents that can target specific gene sequences containing adenine, making it a crucial component in the development of diagnostic and therapeutic tools. nih.govbibliotekanauki.pl The precise recognition of adenine by thymine ensures that the PNA molecule binds to its intended target with high fidelity, which is essential for its function. oup.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetyl]-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O7/c1-10-7-20(14(25)18-13(10)24)8-11(21)19(9-12(22)23)6-5-17-15(26)27-16(2,3)4/h7H,5-6,8-9H2,1-4H3,(H,17,26)(H,22,23)(H,18,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTJPRVGZZWRGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)CC(=O)N(CCNC(=O)OC(C)(C)C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Boc Pna T Oh and Oligomerization
Monomer Synthesis Strategies for Boc-PNA-T-OH
The creation of the this compound monomer is a foundational step in PNA synthesis. Research has focused on optimizing pathways to produce this key building block efficiently. researchgate.netmetu.edu.tr
Several synthetic routes for N-Boc-PNA-T-OH have been explored to improve yield and reproducibility. researchgate.netdergipark.org.tr A common strategy involves the coupling of an N-(2-aminoethyl)glycine backbone with a nucleobase-acetic acid moiety. metu.edu.tr The choice of solvents and coupling agents is critical. For instance, using N,N-dimethylformamide (DMF) as a solvent has been noted. metu.edu.tr The order of adding reagents can also significantly impact the reaction's success, with some conventional methods requiring purification steps that can be optimized. dergipark.org.tr
One of the most effective approaches commences with N-Boc-ethylenediamine, which consistently produces the desired monomers in high yield (approximately 90%) and with high reproducibility. dergipark.org.tr The reaction conditions, including the choice of coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) combined with 3-hydroxy-1,2,3-benzotriazin-4-one (DhbtOH) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU), are crucial for achieving good yields, though they may necessitate subsequent purification. dergipark.org.tr
A comparative study of different synthetic pathways highlighted that routes starting from N-Boc-ethylenediamine are superior in terms of yield and purity. researchgate.net For the saponification of the ethyl ester to yield the final carboxylic acid (this compound), a solution of lithium hydroxide (B78521) (LiOH) in a mixture of tetrahydrofuran (B95107) (THF) and water is a conventional method. researchgate.netmetu.edu.tr The work-up procedure following this step is also critical for isolating the pure product. researchgate.netmetu.edu.tr
| Parameter | Optimized Condition | Reference |
| Starting Material | N-Boc-ethylenediamine | researchgate.netdergipark.org.tr |
| Solvent for Coupling | Anhydrous DMF | metu.edu.tr |
| Saponification Reagent | 2 M LiOH in THF/water | researchgate.netmetu.edu.tr |
| Overall Yield | ~90% | dergipark.org.tr |
| Purity | High, reproducible | researchgate.net |
The synthesis of this compound involves several key intermediates. A pivotal precursor is N-Boc-ethylenediamine, which serves as the starting point for one of the most efficient synthetic routes. researchgate.netmetu.edu.tr Another crucial intermediate is the ethyl N-[(2-Boc-amino)-ethyl]glycinate, which provides the backbone for the PNA monomer. ias.ac.in
The synthesis proceeds by coupling this backbone with thymine-1-acetic acid. metu.edu.tr The resulting compound, N-(N-Boc-2-aminoethyl)-N-[(1-thyminyl)acetyl] glycine (B1666218) ethyl ester, is then saponified to produce the final this compound monomer. researchgate.netmetu.edu.tr An alternative approach involves the direct coupling of thymine (B56734) with a backbone already containing a chloroacetyl group, namely Ethyl N-(Boc-aminoethyl)-N-(chloroacetyl)glycinate, which has been reported to produce the monomer in a 96% yield. ias.ac.in
A general retro-synthetic analysis shows that PNA monomers are typically formed by coupling the N-(2-aminoethyl) glycine backbone with a nucleobase-acetic acid moiety. metu.edu.tr
| Intermediate/Precursor | Role in Synthesis | Reference |
| N-Boc-ethylenediamine | Pivotal starting material for an efficient pathway. | researchgate.netmetu.edu.tr |
| Ethyl N-[(2-Boc-amino)-ethyl]glycinate | Key backbone intermediate. | ias.ac.in |
| Ethyl N-(Boc-aminoethyl)-N-(chloroacetyl)glycinate | Backbone for direct coupling with thymine. | ias.ac.in |
| Thymine-1-acetic acid | Provides the nucleobase component. | metu.edu.tr |
| N-(N-Boc-2-aminoethyl)-N-[(1-thyminyl)acetyl] glycine ethyl ester | The immediate precursor to the final product before saponification. | researchgate.netmetu.edu.tr |
Protecting groups are essential in PNA monomer synthesis to prevent unwanted side reactions. rsc.org The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the primary amino group of the N-(2-aminoethyl)glycine backbone. rsc.org The Boc group is acid-labile, meaning it can be removed under acidic conditions, which is a key feature of the Boc strategy in solid-phase synthesis. creative-peptides.com
The primary reasons for using the Boc protecting group include:
Preventing non-specific reactions: The amino group is highly reactive and can lead to side products if not protected.
Ensuring regioselectivity: It directs the reaction to the desired site.
In the context of this compound synthesis, the Boc group protects the N-terminal amine of the aminoethylglycine backbone while the carboxyl group is typically protected as an ethyl or methyl ester during the coupling with the thymine acetic acid. metu.edu.tr This ester group is then selectively removed (saponified) at the end of the synthesis to yield the carboxylic acid (this compound), which is then ready for oligomerization. researchgate.netmetu.edu.tr
Key Intermediates and Precursors in this compound Synthesis
Solid-Phase Peptide Nucleic Acid Synthesis (SPPNA)
Solid-phase synthesis is the standard method for creating PNA oligomers from monomer units like this compound. creative-peptides.com This technique involves building the PNA chain step-by-step on an insoluble resin support. rsc.org
Two primary protecting group strategies dominate PNA synthesis: the Boc/Z strategy and the Fmoc/Bhoc (or Fmoc/Boc) strategy. rsc.orgrsc.org
Boc/Z Strategy : This was the initial approach developed for PNA synthesis. rsc.org It uses the acid-labile Boc group for the temporary protection of the N-terminal amine and the benzyloxycarbonyl (Z) group for the permanent protection of the exocyclic amines on the nucleobases (for Adenine (B156593), Cytosine, and Guanine). rsc.orgrsc.org A significant drawback is that the final cleavage from the resin often requires harsh acidic conditions, such as treatment with hydrogen fluoride (B91410) (HF) or trifluoromethanesulphonic acid (TFMSA). rsc.orgnih.govrsc.org
Fmoc/Bhoc and Fmoc/Boc Strategy : This strategy employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for N-terminal protection. rsc.orgcreative-peptides.com The exocyclic amines of the nucleobases are protected by the acid-labile benzhydryloxycarbonyl (Bhoc) group or, in some cases, the Boc group. creative-peptides.comnih.govbiosearchtech.com The Fmoc group is removed with a mild base, typically a solution of piperidine (B6355638) in DMF. rsc.org This strategy allows for milder cleavage conditions from the resin, making it compatible with sensitive modifications and labels. creative-peptides.combiosearchtech.com However, the repetitive use of a base can lead to side reactions like the cyclization of the aminoethylglycine backbone. rsc.org Despite this, the Fmoc/Bhoc strategy is popular due to its commercial availability and milder final deprotection steps. rsc.orgcreative-peptides.com
While Boc-based synthesis is reported to sometimes yield products of higher purity due to fewer side reactions, the Fmoc-based approach is often preferred for its compatibility with a wider range of chemical modifications and automated synthesis platforms. rsc.orgbiosearchtech.com
| Strategy | N-Terminal Protection | Nucleobase Protection | Deprotection (N-Terminal) | Final Cleavage | Key Features |
| Boc/Z | Boc (tert-butyloxycarbonyl) | Z (benzyloxycarbonyl) | Acid (e.g., TFA) | Strong Acid (e.g., HF, TFMSA) | Good purity, minimal side reactions; requires harsh cleavage. rsc.orgcreative-peptides.com |
| Fmoc/Bhoc | Fmoc (9-fluorenylmethyloxycarbonyl) | Bhoc (benzhydryloxycarbonyl) | Base (e.g., 20% piperidine) | Acid (e.g., TFA) | Milder conditions, compatible with sensitive groups; potential for base-induced side reactions. rsc.orgcreative-peptides.combiosearchtech.com |
| Fmoc/Boc | Fmoc (9-fluorenylmethyloxycarbonyl) | Boc (tert-butyloxycarbonyl) | Base (e.g., 20% piperidine) | Acid (e.g., TFA) | An alternative to Fmoc/Bhoc, used for specific bases like 2,6-diaminopurine. rsc.orgnih.gov |
Automated synthesizers, originally developed for peptide and DNA synthesis, have been adapted for PNA oligomerization. nih.govumich.edu These instruments perform the repetitive cycles of deprotection, coupling, and washing required for solid-phase synthesis. creative-peptides.com
Protocols for automated PNA synthesis typically use Fmoc/Bhoc chemistry due to its compatibility with the instrumentation. biosearchtech.comumich.edu The synthesis cycle involves:
Deprotection : Removal of the N-terminal Fmoc group with a piperidine solution.
Washing : Rinsing the resin to remove excess reagents.
Coupling : Activation of the incoming this compound monomer (or other PNA monomers) and its coupling to the free amine on the growing chain. Common activating reagents include HATU or HBTU in the presence of a base like diisopropylethylamine (DIEA). nih.govbiosearchtech.com
Capping : Acetylation of any unreacted amino groups to prevent the formation of deletion sequences. nih.gov
Microwave-assisted synthesis has emerged as a significant improvement, accelerating coupling times and improving the purity of crude products, especially for long or difficult sequences. saspublishers.com For example, a coupling time of 6 minutes at 75°C using microwave irradiation has been reported. saspublishers.com After the full sequence is assembled, the PNA is cleaved from the resin and the permanent protecting groups are removed, typically with a TFA "cocktail" containing scavengers. nih.govumich.edu The crude PNA is then purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC). biosearchtech.com
Manual PNA Synthesis Techniques
The manual solid-phase synthesis of Peptide Nucleic Acid (PNA) oligomers represents a foundational and versatile approach, particularly noted in the early development of PNA chemistry. The first PNA oligomers were assembled using the tert-butyloxycarbonyl (Boc) protecting group strategy for the terminal amine, in conjunction with the benzyloxycarbonyl (Cbz or Z) group for protecting the exocyclic amines of the nucleobases A, C, and G. creative-peptides.comspringernature.com This method, often referred to as the Boc/Cbz or Boc/Z strategy, is typically carried out in a fritted glass reaction vessel. springernature.com
Manual synthesis can be advantageous for producing larger quantities (>2 µmol) of PNA compared to some automated synthesizers. umich.edu It offers flexibility, allowing for adjustments in the scale of the synthesis by simply varying the amount of resin used. umich.edu The process is analogous to solid-phase peptide synthesis (SPPS), involving sequential cycles of deprotection, coupling, and washing. creative-peptides.comrsc.org A typical manual synthesis cycle using Boc-protected monomers involves:
Deprotection: The N-terminal Boc group of the resin-bound PNA chain is removed using an acid, commonly trifluoroacetic acid (TFA). biosearchtech.com
Coupling: The next Boc-protected PNA monomer is activated and coupled to the newly freed N-terminus of the growing chain. creative-peptides.com
Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, an optional capping step can be included. However, manual PNA synthesis is often efficient enough that this step can be omitted, which simplifies the subsequent purification process. creative-peptides.comumich.edu
Cleavage and Deprotection: Once the desired sequence is assembled, the PNA oligomer is cleaved from the solid support, and the permanent nucleobase protecting groups are removed simultaneously using a strong acid cocktail, such as a mixture of TFA, TFMSA (trifluoromethanesulfonic acid), thioanisole, and m-cresol. creative-peptides.comumich.edursc.org
While the synthesis is sensitive to moisture, it does not demand completely anhydrous conditions, which simplifies the manual manipulation. creative-peptides.com Researchers have observed that syntheses employing Boc monomers can lead to higher yields compared to those using Fmoc monomers in manual protocols. umich.edu
Challenges and Improvements in PNA Elongation
The elongation of PNA chains, while based on established peptide synthesis methods, presents unique and significant challenges. rsc.orgresearchgate.net The chemical synthesis of PNA is often hampered by issues related to the poor solubility of monomers and the profound tendency of the growing PNA chain to form intra- and inter-chain aggregates on the solid support. rsc.orgintavispeptides.com These problems are particularly pronounced in purine-rich sequences, especially those containing multiple guanine (B1146940) residues, and can lead to low coupling efficiency and the generation of deletion sequences. intavispeptides.commolecularcloud.orgnih.gov Such difficulties have historically limited the routine synthesis of PNA to shorter sequences, typically in the range of 10-15 bases. nih.govnih.gov
Aggregation of the growing PNA chain is a primary obstacle to synthesizing long and complex sequences. rsc.orgnih.gov This phenomenon stems from the neutral, polyamide backbone which, unlike the charged phosphate (B84403) backbone of DNA, does not experience electrostatic repulsion, allowing chains to fold and aggregate. intavispeptides.comelsevier.es Several strategies have been developed to mitigate these aggregation-related problems.
One effective approach is the use of specialized solid supports. Low-loading resins are often preferred to increase the distance between growing chains, thereby reducing inter-chain interactions. rsc.org Furthermore, employing hydrophilic resins, such as those based on polyethylene (B3416737) glycol (PEG) like TentaGel or ChemMatrix, can improve the solvation of the PNA-resin matrix and disrupt aggregation. rsc.orgnih.gov
Table 1: Strategies to Mitigate Aggregation in PNA Synthesis
| Strategy | Description | Key Findings & References |
| Low-Loading Resins | Utilizes solid supports with a lower density of reactive sites. | Reduces inter-chain aggregation by increasing the distance between growing PNA chains. rsc.org |
| Hydrophilic Resins | Employs PEG-based supports (e.g., TentaGel, ChemMatrix). | Improves solvation of the PNA-resin complex, disrupting aggregate formation. rsc.orgnih.gov |
| Terminal Modifications | Adds charged residues like lysine (B10760008) to the PNA termini. | Increases aqueous solubility and reduces aggregation due to charge repulsion. intavispeptides.com |
| Backbone Modifications | Incorporates reversible modifying groups like Hmb onto the backbone nitrogen. | Disrupts the secondary structures responsible for aggregation, enhancing coupling efficiency. nih.gov |
| Optimized Flow Synthesis | Uses elevated temperatures in an automated flow synthesizer. | High temperatures can reduce on-resin aggregation and improve reaction kinetics. nih.gov |
| Sequence Design Rules | Limits the content of purines, especially consecutive guanine residues. | Avoids sequences known to be highly prone to aggregation (e.g., no more than 3 consecutive G's). biosearchtech.com |
Beyond aggregation, PNA elongation is compromised by several side reactions that can lead to impurities and lower the yield of the desired full-length product. rsc.orgresearchgate.net These unwanted reactions include the formation of deletion sequences, isomers, and various chemical adducts. nih.gov
One significant side reaction, particularly in syntheses using the Fmoc/Bhoc strategy, involves base-catalyzed rearrangements that can occur during the piperidine-mediated Fmoc deprotection step. biosearchtech.com Another major issue is the N-acyl transfer from the exocyclic amino group of a nucleobase to the free terminal amine of the growing chain, a problem that has been noted during deprotection steps. nih.gov
During the coupling step, the choice of activation agent is critical. The use of common peptide coupling reagents like HATU can lead to an undesired side reaction where the activator reacts directly with the primary amine of the PNA chain, resulting in a capped and terminated sequence. biosearchtech.com To prevent this, a slight excess of the PNA monomer is typically used during coupling. biosearchtech.com The development of alternative protecting groups, such as the benzothiazole-2-sulfonyl (Bts) group, has been shown to minimize side reactions like transacylation that occur during deprotection in conventional synthesis methods. hlbpanagene.com
Table 2: Common Side Reactions in PNA Oligomerization
| Side Reaction | Description | Context / Solution |
| Deletion Sequences | Failure of a monomer to couple to the growing chain, resulting in a shortened oligomer. | A result of aggregation or low coupling efficiency. Can be mitigated by optimizing coupling times, using double couplings, or employing strategies to reduce aggregation. nih.gov |
| N-Acyl Transfer | Migration of an acyl group from a nucleobase to the free N-terminal amine. | Can occur during deprotection steps. Using alternative protecting group strategies (e.g., Bts) can minimize this. nih.govhlbpanagene.com |
| Guanidinium (B1211019) Capping | Reaction of the coupling agent (e.g., HATU) directly with the PNA's N-terminal amine. | Prevents further elongation. Using a slight excess of the PNA monomer during the coupling step can prevent this. biosearchtech.com |
| Isomerization/Rearrangement | Base-catalyzed structural rearrangements of the PNA backbone. | Observed during the basic deprotection step in Fmoc-based synthesis. biosearchtech.comnih.gov |
| Nucleobase Adducts | Formation of adducts on the nucleobases. | Can be accelerated at high temperatures. Requires optimization of synthesis conditions. nih.gov |
Addressing Aggregation Issues
Purification and Characterization of PNA Oligomers (Methodological Aspects Only)
Following synthesis and cleavage from the solid support, the crude PNA product contains the desired oligomer alongside truncated sequences, products of side reactions, and residual protecting groups. nih.govnih.gov Rigorous purification is therefore essential to isolate the target PNA oligomer.
The standard and most widely used method for PNA purification is reverse-phase high-performance liquid chromatography (RP-HPLC). rsc.orgjove.com The crude product, typically isolated as a solid after precipitation with a solvent like diethyl ether, is dissolved and injected into the HPLC system. rsc.org Purification is commonly performed using C8 or C18 columns with a mobile phase gradient of acetonitrile (B52724) in water, containing an ion-pairing agent such as trifluoroacetic acid (TFA). rsc.orgbiosearchtech.com To overcome potential aggregation of the PNA oligomers on the column, which can lead to poor separation, the HPLC analysis is often conducted at elevated temperatures, for instance, at 55°C. biosearchtech.com In many cases, two successive rounds of HPLC purification are employed to achieve a high degree of purity. jove.com
For analytical purposes and in some cases for purification, denaturing polyacrylamide gel electrophoresis (PAGE) offers a high-resolution alternative. nih.gov PAGE conducted with high concentrations of polyacrylamide (e.g., 26%) and a denaturant like 8 M urea (B33335) can provide single-base resolution for PNA oligomers. nih.gov The migration of PNA in the gel is influenced by its size and the number of basic functional groups, such as those on adenine and cytosine nucleobases. nih.gov Detection can be achieved through methods like UV shadowing or Coomassie blue staining. nih.gov
Once purified, the identity and integrity of the PNA oligomer are confirmed. The primary technique for characterization is mass spectrometry, which provides an accurate molecular weight. rsc.org Matrix-assisted laser desorption/ionization-time of flight (MALDI-TOF) mass spectrometry is frequently used for this purpose. rsc.orgjove.com Electrospray ionization (ESI) mass spectrometry is also a common characterization method. researchmap.jp Additionally, UV-visible spectroscopy is used to determine the concentration of PNA solutions by measuring absorbance at 260 nm. rsc.org
Table 3: Comparison of PNA Purification Techniques
| Method | Principle | Advantages | Disadvantages |
| RP-HPLC | Separation based on hydrophobicity using a nonpolar stationary phase and a polar mobile phase. | Highly versatile, scalable for preparative purification, well-established protocols. rsc.orgjove.com | Can be affected by PNA aggregation on the column; may require elevated temperatures. biosearchtech.com |
| Denaturing PAGE | Separation based on size, charge, and conformation through a porous gel matrix under denaturing conditions. | Offers superior, single-base resolution; excellent for analytical assessment of purity. nih.gov | Typically less scalable for large quantity purification compared to HPLC. |
Post-Synthetic Modifications and Conjugation Strategies
Post-synthetic modification provides a powerful route to functionalize PNA oligomers after the main chain has been assembled. This approach allows for the attachment of a wide variety of molecules, including peptides, fluorescent labels, and therapeutic agents, to impart new properties or functions to the PNA. elsevier.escore.ac.uk A common strategy involves synthesizing the PNA oligomer with a monomer that contains a bio-orthogonal reactive handle, such as an azide (B81097) or an alkyne. core.ac.uk This handle can then be used for "click chemistry," like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to conjugate other molecules to the PNA in a highly efficient and specific manner, often while the PNA is still on the solid support. core.ac.uk
The creation of PNA-peptide conjugates is of significant interest as it combines the sequence-specific binding properties of PNA with the diverse functionalities of peptides, such as cell penetration or biological signaling. elsevier.esresearchgate.net Since both PNA and peptides are polyamides assembled through iterative amide bond formation, they can be synthesized sequentially in a single process on a solid-phase synthesizer. biosearchtech.comgoogle.com
Alternatively, a post-synthetic approach can be used. One method involves labeling the PNA oligomer at its N-terminus while it is still attached to the resin. biosearchtech.com After the final PNA monomer is coupled, the terminal Fmoc or Boc protecting group is removed to expose a free amine. This amine can then be reacted with an activated form of a peptide (e.g., an NHS ester) to form the conjugate. biosearchtech.com To improve the efficiency of this conjugation and to provide spatial separation between the two moieties, one or more flexible linker units, such as the AEEA spacer, are often incorporated between the PNA sequence and the terminal amine. biosearchtech.com Another strategy is to incorporate a PNA monomer bearing a unique functional group, like a protected thiol, into the sequence. After synthesis and deprotection, the resulting sulfhydryl group can be used for specific ligation with a suitably functionalized peptide. elsevier.es
Incorporation of Reporter Groups and Labels (e.g., fluorophores)
The ability to attach reporter groups, such as fluorophores and biotin, to Peptide Nucleic Acid (PNA) oligomers is crucial for their application in diagnostics, molecular imaging, and various research assays. creative-peptides.comsbsgenetech.com These labels allow for the detection and quantification of PNA-target interactions. Several strategies exist for the incorporation of these labels, primarily involving either on-resin (solid-phase) or post-synthetic (solution-phase) conjugation.
On-Resin Labeling: For acid-resistant reporter groups like biotin, fluorescein, and rhodamine, the most convenient method is on-resin labeling, performed before the cleavage and deprotection of the PNA oligomer. biosearchtech.com This approach simplifies purification, as the labeled product can be easily separated from unlabeled failures. To minimize potential interference of the label with PNA hybridization, it is common practice to insert one or more spacer units, such as the AEEA linker (aminoethoxyethoxyacetic acid), between the PNA sequence and the label at the N-terminus. sbsgenetech.combiosearchtech.com
Post-Synthetic Labeling: Acid-sensitive labels must be attached in solution after the PNA has been cleaved from the solid support and deprotected. biosearchtech.com This method offers flexibility but may require additional purification steps to remove excess labeling reagents.
Site-Specific Labeling:
N-Terminal and C-Terminal Labeling: The N-terminus of a PNA oligomer is a common site for label attachment. nih.gov C-terminal labeling can be achieved by incorporating an amino acid with a reactive side chain, such as lysine, during solid-phase synthesis. The ε-amino group of lysine provides a handle for conjugation. nih.govbiosearchtech.com
Internal Labeling: Introducing labels at specific internal positions within a PNA sequence is also possible. This can be accomplished by using specially designed PNA monomers that contain a reactive functional group. For instance, an orthogonally protected uracil (B121893) monomer, Fmoc-PNA-U'-(Dde)-OH, has been developed to allow for selective derivatization at the 5-position of the uracil base after the completion of the PNA synthesis. nih.gov Similarly, aminoalkyl-modified backbones can be used to introduce labels at specific C or T positions during Boc-based synthesis. nih.gov
A variety of fluorophores and other labels are commercially available for PNA conjugation, often as N-hydroxysuccinimide (NHS) esters that readily react with primary amines. nih.gov
Table 1: Common Reporter Groups and Linkers for PNA Labeling
| Category | Examples | Primary Conjugation Chemistry |
| Fluorophores | FAM, FITC, TAMRA (TMR), ROX, Cyanine dyes (e.g., Cy5) sbsgenetech.comnih.gov | NHS ester reaction with primary amines |
| Quenchers | Dabcyl, BHQ sbsgenetech.com | NHS ester reaction with primary amines |
| Affinity Tags | Biotin, Digoxigenin sbsgenetech.com | NHS ester reaction with primary amines |
| Linkers/Spacers | AEEA (eg1), Polyethylene Glycol (PEG) linkers, C3/C6/C12-NH2 linkers sbsgenetech.com | Incorporated during solid-phase synthesis |
Design of Chiral PNA Analogues
Standard PNA, with its N-(2-aminoethyl)glycine backbone, is achiral. biosearchtech.com However, introducing chirality into the PNA backbone is a key strategy for enhancing its hybridization properties, target specificity, and cellular uptake. researchgate.netmdpi.com The chirality of PNA can significantly influence its ability to bind to the inherently chiral structures of DNA and RNA. researchgate.net
The design of chiral PNA analogues typically involves introducing substituents at the α, β, or γ positions of the aminoethylglycine backbone. mdpi.comnih.gov
α-PNAs: A chiral center is introduced at the α-carbon (C2) of the glycine unit. nih.gov For example, substituting the glycine with natural or unnatural amino acids like alanine (B10760859) or lysine creates α-chiral PNAs. mdpi.com The stereochemistry at this position is critical; PNA oligomers containing D-form amino acids at the C2 position generally exhibit higher binding affinity to complementary DNA than those with L-form amino acids. nih.gov
γ-PNAs: Modification at the γ-carbon (C5) of the N-(2-aminoethyl) moiety is another common approach. nih.gov These modifications can pre-organize the PNA backbone into a right-handed helical conformation, which can lead to unprecedented duplex stability, particularly with RNA targets. mdpi.com
Synthetic Methodologies:
The synthesis of chiral PNA monomers often starts from chiral precursors, such as α-amino acids. One established method is the reductive amination of Nα-Boc-protected chiral amino aldehydes with methyl glycinate. tandfonline.comtandfonline.com The resulting pseudodipeptide is then acylated with a nucleobase acetic acid, such as thymin-1-ylacetic acid, to yield the final Boc-protected chiral PNA monomer. tandfonline.comtandfonline.com This methodology is versatile and allows for the incorporation of various amino acid side chains, leading to a diverse range of chiral PNA monomers. tandfonline.com For instance, chiral PNA monomers have been successfully synthesized from amino acids like Leucine, Phenylalanine, Tyrosine, and Threonine. tandfonline.com
Another powerful technique is the Ugi four-component reaction, which allows for the one-pot synthesis of α-acylamino amides. acs.org This has been applied to generate chiral PNA monomers, including those labeled with organometallic complexes. acs.org
The incorporation of these chiral monomers into PNA oligomers is typically achieved using standard solid-phase synthesis protocols. The stereochemistry of the incorporated monomer has a profound impact on the hybridization properties of the final PNA oligomer. Studies have shown that the binding affinity to complementary DNA is strongly dependent on the configuration of the stereogenic centers. researchgate.net For example, PNAs with a D-chiral monomer at C2 bind more strongly to antiparallel DNA than their L-chiral counterparts. nih.gov
Table 2: Examples of Chiral PNA Monomer Designs
| Chirality Position | Precursor Amino Acid | Resulting PNA Type | Key Feature | Reference |
| α-position (C2) | L- and D-Alanine | α-PNA | Stereochemistry influences duplex stability. | mdpi.com |
| α-position (C2) | D-Lysine | Cationic α-PNA | Positively charged side chain enhances binding affinity. | mdpi.comnih.gov |
| γ-position (C5) | (2S,5R)-pipecolic acid | aepipPNA | Constrained backbone stabilizes complexes with DNA. | researchgate.net |
| α-position (C2) | Leucine, Phenylalanine, Tyrosine, Threonine | α-PNA | Synthesized via reductive amination of amino aldehydes. | tandfonline.com |
Molecular Recognition and Biophysical Interaction Studies
Hybridization Mechanisms of PNA-DNA and PNA-RNA
The hybridization of PNAs to DNA and RNA is a sequence-specific process governed by the formation of hydrogen bonds between the nucleobases. rsc.org This interaction allows PNAs to recognize and bind to their complementary counterparts in both single-stranded and, in some cases, double-stranded nucleic acids. cmu.edu
PNA oligomers recognize and bind to complementary DNA and RNA strands following the canonical Watson-Crick base pairing rules. rsc.orgnih.gov This means that adenine (B156593) (A) on the PNA strand pairs with thymine (B56734) (T) or uracil (B121893) (U) on the nucleic acid strand, and guanine (B1146940) (G) on the PNA pairs with cytosine (C). nih.gov The nucleobases in PNA are attached to the backbone via a methylene (B1212753) carbonyl linker, which orients them to allow for the formation of these specific hydrogen bonds. researchgate.net The resulting PNA-DNA and PNA-RNA hybrids are typically more stable than their natural DNA-DNA or RNA-RNA counterparts. pnas.org This increased stability is largely attributed to the neutral polyamide backbone of PNA, which avoids the electrostatic repulsion inherent in the negatively charged sugar-phosphate backbones of DNA and RNA. nih.gov
The specificity of PNA binding is exceptionally high, surpassing that of natural nucleic acids. rsc.org This high fidelity makes PNAs valuable tools in applications requiring precise sequence recognition. rsc.org The introduction of chiral centers into the PNA backbone, such as with a D-Lys-based unit, can further modulate the binding affinity and selectivity. pnas.org
Under specific conditions, PNAs can bind to double-stranded DNA (dsDNA) to form a triplex structure. nih.gov This typically occurs when a homopyrimidine PNA sequence (composed of only cytosine and thymine) targets a homopurine sequence in the dsDNA. nih.gov The PNA strand binds in the major groove of the DNA duplex through Hoogsteen base pairing, where a thymine in the PNA recognizes an A-T base pair and a protonated cytosine in the PNA recognizes a G-C base pair. nih.gov
A particularly noteworthy mechanism is strand invasion , where a PNA molecule displaces one of the DNA strands in a duplex to form a PNA-DNA hybrid. nih.gov When two PNA strands bind to a complementary DNA strand, they can form a highly stable (PNA)₂-DNA triplex, displacing the other DNA strand as a single-stranded D-loop. nih.gov This process is often facilitated by using "bis-PNAs," where two PNA strands are connected by a flexible linker, enhancing the efficiency of triplex formation and strand invasion. nih.govnih.gov In some instances, particularly with pseudocomplementary PNAs, a "double duplex invasion" can occur, where two PNA strands simultaneously target and unwind both strands of a DNA duplex. pnas.org The ability of PNAs to invade double-stranded DNA is a critical feature for their use in antigene strategies and other molecular biology applications. cmu.edu
Watson-Crick Base Pairing Principles
Thermodynamics of PNA Hybridization Reactions
The hybridization of PNA to DNA and RNA is a thermodynamically favorable process, characterized by specific changes in binding affinity, enthalpy, entropy, and Gibbs free energy. These parameters provide a quantitative measure of the stability and spontaneity of the hybridization reaction.
The thermodynamics of PNA/DNA hybridization have been extensively studied using techniques like isothermal titration calorimetry (ITC). nih.gov These studies reveal that PNA sequences generally exhibit higher binding affinities (Kb) for their complementary DNA sequences compared to the corresponding DNA/DNA duplexes. nih.govnih.gov This enhanced affinity is a key characteristic of PNA hybridization.
The binding process is typically driven by a significant negative enthalpy change (ΔHbo), indicating that the formation of hydrogen bonds and stacking interactions is an exothermic process. nih.govnih.gov For instance, studies on 10-base PNA/DNA duplexes have reported binding enthalpies ranging from -77 kJ/mol to -194 kJ/mol. nih.govnih.gov Concurrently, the hybridization is associated with a negative entropy change (ΔSbo), reflecting the increased order as two separate strands associate to form a structured duplex. nih.gov However, the entropy changes for PNA/DNA hybridization are often less unfavorable (smaller negative values) than those for DNA/DNA hybridization, which contributes to the higher binding affinity of PNAs. nih.govnih.gov
Table 1: Thermodynamic Parameters for PNA/DNA and DNA/DNA Hybridization
| Duplex Type | Sequence (XY) | Kb (M-1) | ΔHbo (kJ/mol) | Reference |
|---|---|---|---|---|
| PNA/DNA | GA | 4.15 x 107 | - | nih.gov, nih.gov |
| PNA/DNA | TT | 1.8 x 106 | - | nih.gov, nih.gov |
| PNA/DNA | CG | - | -194 | nih.gov, nih.gov |
| PNA/DNA | GT | - | -77 | nih.gov, nih.gov |
| DNA/DNA | CC | 1.9 x 107 | - | nih.gov, nih.gov |
| DNA/DNA | GT | 2.9 x 105 | - | nih.gov, nih.gov |
| DNA/DNA | CG | - | -223 | nih.gov, nih.gov |
| DNA/DNA | TT | - | -124 | nih.gov, nih.gov |
PNA-containing duplexes and triplexes exhibit significantly higher thermal stability compared to their natural nucleic acid counterparts. pnas.orgnih.gov This is often quantified by the melting temperature (Tm), the temperature at which half of the duplexes have dissociated into single strands. The Tm of a PNA/DNA duplex is typically higher than that of a corresponding DNA/DNA duplex. For example, a PNA(TG)/DNA duplex was found to have a Tm almost 20 K higher than the DNA(TG)/DNA duplex.
This enhanced thermal stability is a direct consequence of the neutral PNA backbone, which eliminates the electrostatic repulsion between strands. nih.gov As a result, the stability of PNA-containing hybrids is largely independent of the salt concentration in the surrounding solution, a stark contrast to DNA/DNA duplexes whose stability is highly salt-dependent. nih.govrevistamedicinamilitara.ro PNA-PNA duplexes are generally the most stable, followed by PNA-RNA, PNA-DNA, and finally DNA-DNA duplexes. revistamedicinamilitara.roacs.org
Table 2: Melting Temperatures (Tm) of PNA/DNA and DNA/DNA Duplexes
| Duplex Type | Sequence (XY) | Tm (K) | Reference |
|---|---|---|---|
| PNA/DNA | AG | 340.8 | |
| PNA/DNA | TG | 328.9 | |
| DNA/DNA | CC | 326.5 | |
| DNA/DNA | AA | 317.9 |
The stability of PNA-nucleic acid hybrids is also influenced by the base sequence and composition. Generally, purine-rich PNA sequences tend to form more stable hybrids than pyrimidine-rich sequences. revistamedicinamilitara.ro The presence of G-C base pairs, which have three hydrogen bonds, contributes more to the stability of the duplex than A-T base pairs, which have two hydrogen bonds.
Mismatches in the base pairing between a PNA and a DNA strand significantly destabilize the resulting duplex. pnas.org The degree of destabilization depends on both the nature of the mismatch and its position within the sequence. pnas.org For instance, G:T and T:T mismatches are generally more tolerated (less destabilizing) than A:A and G:G mismatches. pnas.org The position of the mismatch also plays a crucial role, with mismatches near the center of the duplex often being more destabilizing than those near the ends. pnas.org This high sensitivity to mismatches underscores the exceptional specificity of PNA hybridization. nih.gov
Ionic Strength Effects on PNA/Nucleic Acid Interactions
The absence of electrostatic repulsion between the neutral PNA backbone and the negatively charged backbones of DNA and RNA is a key factor influencing their interaction. scielo.org.mxplos.org This lack of charge repulsion leads to several notable effects related to ionic strength:
Enhanced Stability at Low Ionic Strength: PNA/DNA and PNA/RNA duplexes exhibit significantly higher thermal stability (Tm) compared to their natural DNA/DNA or DNA/RNA counterparts, particularly at low to medium ionic strength. biosearchtech.comscielo.org.mxplos.org This is because the stability of natural nucleic acid duplexes is reduced at low salt concentrations due to insufficient neutralization of the interstrand phosphate-phosphate repulsion. researchgate.net In contrast, the binding affinity of PNA to its complementary nucleic acid strand is largely independent of the salt concentration. researchgate.netmdpi.com
Negative Salt Dependence: In many cases, PNA:DNA duplexes demonstrate a negative salt dependence, where an increase in ionic strength leads to a decrease in the melting temperature (Tm). plos.orgnih.gov This phenomenon is attributed in part to the entropically favorable release of counterions upon duplex formation, a process that is diminished at higher salt concentrations. plos.org
Differential Effects on Duplex and Triplex Structures: While PNA:DNA duplexes often show negative salt dependence, the stability of PNA2:DNA triplexes containing negatively charged PNA can increase with higher salt concentrations. nih.gov The effect of ionic strength on PNA:RNA duplexes appears to be minimal. nih.gov
Implications for Biosensing: The relative insensitivity of PNA hybridization to ionic strength is advantageous for biosensor applications. mdpi.com Many biosensors require low ionic strength conditions, which would typically hinder the hybridization of natural DNA or RNA probes. The use of PNA probes overcomes this limitation. mdpi.com
Table 1: Effect of Ionic Strength on the Stability of PNA-Containing Complexes
| Complex Type | Effect of Increasing Ionic Strength on Tm | Reference |
|---|---|---|
| PNA/DNA Duplex | Generally decreases | plos.orgnih.gov |
| PNA/RNA Duplex | Little to no effect | nih.gov |
| PNA2/DNA Triplex (with charged PNA) | Increases | nih.gov |
| DNA/DNA Duplex | Increases | nih.gov |
Conformational Analysis of PNA Duplexes and Triplexes
The structural characteristics of PNA-containing complexes have been elucidated through various biophysical techniques, including X-ray crystallography and Circular Dichroism (CD) spectroscopy. These studies reveal that PNA imposes its own conformational preferences on the resulting hybrid structures.
PNA-PNA Duplexes: PNA can self-pair to form highly stable duplexes. nih.gov These homoduplexes adopt a P-type helix, which is significantly more unwound (with a larger pitch) and has a larger diameter compared to standard A-form or B-form DNA. researchgate.net The PNA backbone in these structures can exhibit both right- and left-handed helical twists. nih.govresearchgate.net
PNA-DNA Duplexes: PNA-DNA hybrids typically adopt a conformation that is intermediate between the A-form and B-form of DNA. nih.govplos.org The helical parameters of these duplexes are influenced by the PNA strand, resulting in a structure that is distinct from natural DNA duplexes. nih.gov
PNA-RNA Duplexes: PNA-RNA duplexes generally adopt an A-form helical structure, which is the preferred conformation for RNA. plos.org This structural compatibility contributes to the high thermal stability of PNA:RNA duplexes. plos.org
Triplex Structures: PNA can form highly stable triplexes with double-stranded DNA, a process known as strand invasion. biosearchtech.com Homopyrimidine PNAs are particularly effective at forming these triplexes. biosearchtech.com The resulting PNA-DNA-PNA triplex structure involves both Watson-Crick and Hoogsteen base pairing. researchgate.net Molecular dynamics simulations suggest that PNA-TFO (Triplex-Forming Oligonucleotide) can form a stable recombinant-type (R-type) triplex with a mixed sequence DNA duplex. orientjchem.org
Table 2: Conformational Parameters of PNA-Containing Helices
| Helix Type | Helical Handedness | Pitch (base pairs per turn) | Diameter | Reference |
|---|---|---|---|---|
| PNA-PNA Duplex (P-form) | Right and Left | ~18 | ~28 Å | researchgate.net |
| PNA-DNA Duplex | Intermediate A/B-form | Varies | Varies | nih.govplos.org |
| PNA-RNA Duplex | A-form | ~11 | Varies | plos.org |
Sequence Specificity and Mismatch Discrimination
A hallmark of PNA is its exceptional sequence specificity and ability to discriminate against mismatched base pairs, often surpassing that of natural nucleic acids. biosearchtech.comnih.gov
High Mismatch Sensitivity: The stability of PNA/DNA duplexes is highly sensitive to the presence of single base mismatches. scielo.org.mx A single mismatch in a PNA-DNA duplex can lower the melting temperature significantly, often more so than a comparable mismatch in a DNA-DNA duplex. csic.es This high level of discrimination is attributed to the unique conformational properties of the PNA backbone. nih.gov
Enhanced Specificity with Modifications: The introduction of modifications to the PNA backbone or nucleobases can further enhance mismatch discrimination. For example, PNAs containing phenylalanine-derived monomers have been shown to have significantly increased sequence selectivity against mismatched RNA hairpins compared to unmodified PNA. tandfonline.com Similarly, PNAs derivatized with tolane at the N-terminus have demonstrated improved discrimination of single nucleotide polymorphisms (SNPs). nih.gov
Thermodynamic Basis: Thermodynamic analysis of PNA-DNA duplexes reveals that the penalty for a mismatch is substantial. Studies have shown that a single mismatch in a 10-mer PNA targeting a DNA duplex can reduce the binding constant by a factor of more than 100.
Table 3: Mismatch Discrimination in PNA Hybridization
| PNA Type | Target | Mismatch Effect | Reference |
|---|---|---|---|
| Unmodified PNA | DNA | High Tm reduction | scielo.org.mxcsic.es |
| Phenylalanine-derived PNA | RNA Hairpin | Increased selectivity | tandfonline.com |
| Tolane-modified PNA | DNA/RNA | Improved SNP discrimination | nih.gov |
Interaction with Structured Nucleic Acid Targets (e.g., Quadruplex DNA)
Beyond canonical duplex and triplex structures, PNA has shown a remarkable ability to interact with and modulate non-canonical nucleic acid structures, such as G-quadruplexes. G-quadruplexes are four-stranded structures formed in guanine-rich regions of DNA and RNA and are implicated in various cellular processes.
G-Quadruplex Invasion: Guanine-rich PNA oligomers can invade DNA and RNA G-quadruplexes to form stable PNA-DNA or PNA-RNA hetero-quadruplexes. cmu.edunih.gov This interaction is sequence-specific and can occur with low nanomolar dissociation constants. cmu.edu
Targeting G-Quadruplex Loops: Short PNA oligomers can be designed to bind to the single-stranded loop regions of G-quadruplexes, either stabilizing or disrupting the quadruplex structure depending on the PNA sequence and ionic conditions. nih.gov
Promoting G-Quadruplex Formation: PNA can bind to the complementary cytosine-rich strand of a potential G-quadruplex-forming sequence. This sequesters the C-rich strand, thereby promoting the folding of the G-rich strand into a stable G-quadruplex structure. nih.gov
Modulating G-Quadruplex Stability: PNA conjugates have been engineered to specifically disrupt pre-formed G-quadruplex structures. acs.org For instance, PNAs tailored to hybridize with specific segments of the G-quadruplex sequence in the ApoE promoter have been shown to unfold the G4 structure through the formation of PNA-DNA duplexes. acs.org Modifications, such as removing loop bases or inducing a left-handed helical structure in the PNA, can improve the selectivity for G-quadruplex targets over complementary duplexes. cmu.edu
Table 4: Modes of PNA Interaction with G-Quadruplexes
| Interaction Mode | Mechanism | Outcome | Reference |
|---|---|---|---|
| Quadruplex Invasion | G-rich PNA forms hetero-quadruplexes | Formation of PNA-DNA/RNA G4 | cmu.edunih.gov |
| Loop Binding | PNA binds to single-stranded loops | Stabilization or disruption of G4 | nih.gov |
| C-Strand Sequestration | PNA binds to complementary C-rich strand | Promotion of G4 formation | nih.gov |
| G4 Unfolding | PNA hybridizes with G4 sequence | Disruption of G4 structure | acs.org |
Advanced Applications in Molecular Biology and Biotechnology Research
Nucleic Acid Detection and Diagnostics Platforms
The exceptional binding specificity and stability of PNAs make them superior probes for nucleic acid detection and the development of advanced diagnostic platforms. mdpi.comresearchgate.net These platforms are critical for identifying genetic mutations, detecting pathogens, and diagnosing diseases with high accuracy.
PNA probes are extensively used in various hybridization assays due to their high affinity for target DNA and RNA sequences. mdpi.comresearchgate.net A key advantage of PNA probes is their ability to hybridize under low salt concentrations, which increases the stringency of the assay and reduces background noise. mdpi.com This is particularly beneficial in techniques like Fluorescence In Situ Hybridization (PNA-FISH), where shorter PNA probes can be used effectively, leading to clearer signals compared to longer DNA probes. mdpi.com The synthesis of these specific PNA probes is made possible by using protected monomers such as Boc-PNA-T-OH. nih.gov
PNA-based PCR clamping is a powerful technique for the selective amplification of mutated DNA sequences, especially when they are present as a minor component in a sample. mdpi.com In this method, a PNA probe is designed to bind to the wild-type DNA sequence, effectively blocking its amplification by DNA polymerase, which does not recognize the PNA as a primer. mdpi.com This allows for the preferential amplification of the mutant sequence. This technique, which relies on the strong and specific binding of PNAs, is highly sensitive and can detect mutations with a detection limit of less than 1%.
PNA-based molecular beacons and fluorescent probes are designed for the sensitive and specific detection of nucleic acids. mdpi.com These probes are often labeled with a fluorophore and a quencher. In the absence of the target sequence, the probe maintains a hairpin structure that brings the fluorophore and quencher in close proximity, resulting in fluorescence quenching. Upon hybridization to the target sequence, the probe undergoes a conformational change that separates the fluorophore and quencher, leading to a significant increase in fluorescence. The high specificity of PNA probes enhances the reliability of these assays. mdpi.com
The ability of PNAs to discriminate single-base mismatches makes them ideal for the detection of Single Nucleotide Polymorphisms (SNPs). mdpi.com A single mismatch between a PNA probe and its target DNA or RNA sequence leads to a significant decrease in the stability of the duplex, allowing for clear differentiation between the perfect match and the mismatched sequence. This high level of discrimination is crucial for genotyping and diagnosing genetic diseases. PNA-based technologies, including MALDI-TOF mass spectrometry and fluorescence-based assays, have been successfully employed for SNP detection.
PNA probes have been successfully immobilized on microarray platforms for the high-throughput analysis of gene expression and genetic variations. The use of PNA probes on microarrays offers several advantages over traditional DNA probes. Due to their uncharged backbone, PNA probes exhibit faster hybridization kinetics and allow for hybridization under low salt conditions, which reduces the secondary structure of the target DNA, making it more accessible. PNA arrays have demonstrated superior specificity and sensitivity in discriminating single nucleotide mismatches compared to DNA arrays.
Integration with Advanced Detection Systems (e.g., CRISPR-Cas12a)
Recent research has demonstrated the integration of PNA with CRISPR-Cas12a systems for highly sensitive nucleic acid detection. nih.govacs.org In one innovative approach, a chemical translator composed of a peptide and a PNA sequence is used for the activity-based detection of biomarkers like matrix metalloproteinase 2 (MMP2). nih.govacs.org
The PNA portion of this translator is hybridized with a single-stranded DNA (ssDNA) that can activate the CRISPR-Cas12a system. nih.govacs.org When the peptide is cleaved by the target enzyme, the PNA-ssDNA complex is released. nih.gov The ssDNA then activates the trans-cleavage activity of Cas12a, leading to the degradation of a reporter molecule and the generation of a detectable signal. nih.govacs.org This method allows for the detection of enzyme activity in the low picomolar range. nih.gov
Another strategy, termed PNA-powered diagnostics (PNA-Pdx), utilizes PNA probes to capture target nucleic acids, which are then detected using a CRISPR-Cas12b system. acs.org This approach has been successfully used to detect the SARS-CoV-2 genome in clinical samples. acs.org The ability of PNA to invade double-stranded DNA (dsDNA) allows for the creation of a single-stranded region that can be targeted by Cas12b without the need for a protospacer-adjacent motif (PAM) sequence, which is typically required for dsDNA targeting. acs.orgfrontiersin.org
Tools for Nucleic Acid Manipulation
PNA's ability to bind specifically and strongly to DNA and RNA makes it a powerful tool for manipulating nucleic acids. oup.com This includes applications in gene editing and the modulation of non-coding RNAs.
PNA-based gene editing offers a non-enzymatic alternative to systems like CRISPR-Cas. ekb.egnih.gov By forming a PNA/DNA triplex structure, PNAs can trigger the cell's own DNA repair mechanisms to introduce specific changes to the genome. nih.govnih.gov This approach has been used to correct disease-causing mutations with a low frequency of off-target effects. nih.govnih.gov
The process often involves the use of a PNA oligomer designed to bind to a specific site in the genome, along with a donor DNA template containing the desired sequence change. sciencedaily.commirm-pitt.net The PNA opens up the double-stranded DNA, allowing the donor DNA to bind and initiate the repair process. sciencedaily.commirm-pitt.net Nanoparticles are often used to deliver the PNA and donor DNA into cells. ekb.egsciencedaily.com
While the efficiency of PNA-mediated gene editing may not be as high as CRISPR-based systems, it has the advantage of potentially fewer off-target modifications. sciencedaily.commirm-pitt.net This makes it a promising strategy for genetic diseases where correcting a small percentage of cells can have a therapeutic benefit. sciencedaily.commirm-pitt.net
Non-coding RNAs, such as microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), are key regulators of gene expression and are often dysregulated in diseases like cancer. oaepublish.commdpi.comnih.gov PNAs can be designed as antisense agents to bind to and inhibit the function of specific non-coding RNAs. nih.gov
MicroRNA (miRNA) Modulation: miRNAs are short non-coding RNAs that regulate gene expression post-transcriptionally. oaepublish.com PNA-based "anti-miRs" can bind to specific miRNAs, blocking their interaction with their target messenger RNAs (mRNAs) and thereby restoring normal gene expression. oaepublish.com For example, PNAs targeting oncogenic miRNAs have shown anti-tumor effects in both in vitro and in vivo models. oaepublish.com
Long Non-coding RNA (lncRNA) Modulation: LncRNAs are a diverse class of non-coding RNAs with various regulatory roles. nih.gov PNA-based strategies can be used to target lncRNAs in several ways. For instance, PNAs can sterically block the interaction of lncRNAs with their binding partners or interfere with their secondary structures, which are often crucial for their function. nih.govjci.org Another approach involves targeting the promoter regions of lncRNA genes to modulate their transcription. jci.org
The selection of the target site on the non-coding RNA is critical for the efficacy of the PNA-based antisense strategy. nih.govresearchgate.net Studies have shown that targeting functionally important regions, such as the seed region of a miRNA or a critical stem-loop structure in an lncRNA, leads to more potent inhibition. nih.govresearchgate.net
| Non-coding RNA Type | Mechanism of PNA Action | Therapeutic Goal | Example Application |
|---|---|---|---|
| miRNA | Binds to mature miRNA, blocking its function (anti-miR). | Inhibit oncogenic miRNAs or restore tumor suppressor miRNAs. | Targeting miR-21 or miR-155 in cancer models. oaepublish.com |
| lncRNA | Steric hindrance of interactions or modulation of transcription. | Disrupt oncogenic lncRNA activity. | Targeting promoter-associated RNAs to regulate lncRNA expression. jci.org |
Gene Editing Applications (Conceptual Frameworks)
Nanotechnology and PNA-based Nanostructures
The unique chemical properties of PNA, combining the recognition capabilities of nucleic acids with the structural characteristics of peptides, make it an excellent building block for nanotechnology. nih.govesrf.fr PNAs can self-assemble into various nanostructures and can also be integrated with other materials to create functional hybrid nanomaterials. nih.govcmu.edu
PNA oligomers can be designed to self-assemble into structures like nanofibers and nanoparticles. nih.govcmu.edu For instance, gamma-modified PNAs (γPNAs) have been shown to form nanofibers in organic solvents, which is a significant advantage for nanofabrication processes that utilize such environments. cmu.edu The ability to form these structures opens up possibilities for applications in nanomanufacturing and drug delivery. cmu.edu
PNA can also be combined with DNA to create hybrid nanostructures. nih.gov These PNA-DNA hybrids benefit from the high stability of PNA while leveraging the well-established principles of DNA nanotechnology. nih.gov For example, PNAs have been incorporated into DNA double crossover (DX) molecules to create more stable nanostructures. nih.govdigitellinc.com
Furthermore, PNAs can be used to functionalize nanoparticles, such as those made of gold or iron oxide. rsc.orgnih.gov These PNA-coated nanoparticles can then be used for applications like targeted drug delivery, biosensing, and medical imaging. ekb.egrsc.org The PNA provides the specificity to target particular cells or biomolecules, while the nanoparticle provides the therapeutic or diagnostic function.
| Nanostructure Type | Description | Potential Applications |
|---|---|---|
| PNA Nanofibers | Self-assembled fibers formed from PNA oligomers. cmu.edu | Nanomanufacturing, nanosensing. cmu.edu |
| PNA-DNA Hybrid Structures | Nanostructures combining both PNA and DNA molecules. nih.gov | Creation of highly stable and programmable nanostructures. nih.gov |
| PNA-functionalized Nanoparticles | Nanoparticles coated with PNA oligomers. rsc.org | Targeted drug delivery, biosensing, medical imaging. ekb.egrsc.org |
Biosensor Development using PNA
PNA is a highly effective probe for biosensor development due to its high specificity, stability, and neutral backbone. scielo.org.coresearchgate.netnih.gov These properties lead to more reliable and sensitive detection of target nucleic acids compared to traditional DNA probes. mdpi.comcaister.com
PNA-based biosensors can be designed using various detection methods, including optical and electrochemical techniques. creative-peptides.com In optical biosensors, the hybridization of a PNA probe to its target DNA or RNA can be detected by changes in fluorescence, surface plasmon resonance (SPR), or other optical signals. creative-peptides.com For example, a label-free optical biosensor using PNA probes immobilized on a graphene oxide/porous silicon hybrid material has been developed for the detection of a gene associated with Brugada syndrome. nih.govresearchgate.net
The neutral backbone of PNA is a significant advantage in biosensor design because it eliminates the electrostatic repulsion that can occur between negatively charged DNA probes and targets, allowing for efficient hybridization even at low salt concentrations. nih.gov This high affinity and specificity also enable the detection of single-base mismatches, which is crucial for the diagnosis of genetic diseases caused by point mutations. nih.gov
| Detection Method | Target Analyte | Limit of Detection |
|---|---|---|
| Fluorescence | miRNA | 1.0 × 10⁻¹² mol/L creative-peptides.com |
| Surface Plasmon Resonance (SPR) | 16s rRNA | 58.2 ± 1.37 pg/mL creative-peptides.com |
| Localized SPR (LSPR) | DNA hybridization | 1 fM creative-peptides.com |
Delivery Strategies and Cellular Uptake Mechanisms Focus on Methodological Research
Challenges in Intracellular Delivery of PNAs
The primary obstacle for the in vivo application of PNAs is their poor cellular permeability. ntu.edu.sg The neutral backbone of PNAs, while contributing to their high binding affinity and resistance to degradation by nucleases and proteases, prevents their spontaneous interaction with the negatively charged cell membrane. ntu.edu.sgkirj.ee Consequently, PNAs are not readily taken up by cells through passive diffusion. plos.org Early methods to overcome this barrier, such as microinjection and electroporation, were highly invasive and not suitable for widespread therapeutic use. nih.gov
Another significant challenge is the endosomal entrapment of PNAs that do manage to enter the cell. mdpi.com When PNAs are internalized through carrier-mediated endocytosis, they are often sequestered within endosomes and subsequently degraded in lysosomes. plos.orgbiorxiv.org This prevents the PNA from reaching its intended target in the cytoplasm or nucleus, necessitating higher concentrations to achieve a biological effect. mdpi.com Therefore, overcoming both the initial cell membrane barrier and the subsequent endosomal barrier are critical challenges in the development of PNA-based therapeutics. thno.org
Conjugation with Cell-Penetrating Peptides (CPPs)
A widely explored strategy to enhance PNA delivery is the covalent conjugation with cell-penetrating peptides (CPPs). mdpi.commdpi.com CPPs are short peptides, typically rich in cationic amino acids, that can traverse the cell membrane and transport various molecular cargoes, including PNAs, into the cell. mdpi.commdpi.comspandidos-publications.com This approach bypasses the issue of poor membrane permeability of the neutral PNA backbone. mdpi.com
Several types of CPPs, such as Transportan and Penetratin, have been successfully conjugated to PNAs, often via a disulfide bridge, to facilitate cellular uptake. kirj.eemdpi.com Research has shown that CPP-PNA conjugates can effectively inhibit gene expression in cellular models, demonstrating successful intracellular delivery. plos.orgnih.gov
Among the various classes of CPPs, arginine-rich peptides have emerged as particularly promising tools for PNA internalization. plos.org The guanidinium (B1211019) groups of arginine residues are crucial for their interaction with negatively charged components on the cell surface, such as heparan sulfate (B86663) proteoglycans, which initiates the uptake process. mdpi.commdpi.com Studies have shown that peptides with 7-15 arginine residues exhibit the most efficient cellular uptake. mdpi.com
Research comparing arginine-rich and lysine-rich peptides for PNA delivery found that the uptake of an arginine-rich (R/W)9-PNA conjugate was six-fold higher than its lysine-substituted counterpart. plos.org This superior uptake translated into significantly better antisense activity, highlighting the importance of the specific chemical nature of the arginine side chain in mediating cellular entry. plos.org Modified poly-arginine peptides, such as (R-Ahx-R)4, have also been shown to efficiently mediate the delivery of PNA into cells. mdpi.com
The cellular uptake of CPP-PNA conjugates is primarily mediated by endocytosis, an energy-dependent process. mdpi.comnih.gov Pinocytosis, a form of endocytosis involving the ingestion of fluid and solutes, is a key mechanism. plos.orgspandidos-publications.com Pinocytosis can be further categorized into macropinocytosis, clathrin-mediated endocytosis, and caveolae-dependent endocytosis. plos.orgmdpi.com
Studies investigating the internalization of an (R/W)9-PNA conjugate revealed that it occurs via pinocytosis. plos.org The exact endocytic pathway can depend on the properties of both the CPP and the cargo. mdpi.com For instance, cationic CPP-PNA conjugates tend to rely more on macropinocytosis, while amphipathic peptide conjugates are often internalized via clathrin-mediated endocytosis. mdpi.com Once internalized, the conjugates are typically found in endosomal compartments. plos.org
Table 1: Research Findings on CPP-Mediated PNA Delivery
| CPP Type | Key Finding | Internalization Mechanism | Reference |
|---|---|---|---|
| Arginine-Rich (R/W)9 | Six-fold higher cellular uptake compared to lysine-rich equivalent. Led to ~80% inhibition of target gene expression. | Pinocytosis | plos.org |
| (R-Ahx-R)4 | Efficiently mediated splice correction even without endosomolytic agents. | Endocytosis | mdpi.com |
| Transportan / R6-Penetratin | Disulfide-linked conjugates showed dose-dependent inhibition of HIV-1 Tat-dependent trans-activation. | Endocytosis, with conjugates sequestered in endosomes. | nih.gov |
| Cationic vs. Amphipathic CPPs | Cationic conjugates favor macropinocytosis; amphipathic conjugates favor clathrin-mediated endocytosis. | Endocytosis (pathway dependent on CPP type) | mdpi.com |
Arginine-Rich Peptides
Encapsulation in Nano/Micro Particles
An alternative to direct conjugation is the encapsulation of PNAs within nano- or microparticles. nih.govmdpi.com This strategy protects the PNA from degradation and can facilitate cellular uptake. thno.org Poly(lactic-co-glycolic acid) (PLGA) nanoparticles are a well-studied example. nih.govnih.gov The neutral backbone of PNAs facilitates their efficient loading into PLGA nanoparticles using methods like the double emulsion solvent evaporation technique. nih.govresearchgate.net These nanoparticles, typically around 145 nm in size, can be efficiently taken up by cells. nih.gov
Mesoporous silica (B1680970) nanoparticles (MSNPs) have also been developed as carriers for PNA. ntu.edu.sgresearchgate.net In one approach, PNAs were covalently attached to MSNPs via a redox-responsive disulfide linkage. ntu.edu.sg This allows for the controlled release of the PNA inside the cell, where the higher concentration of glutathione (B108866) can cleave the disulfide bond. ntu.edu.sg Other materials, such as zeolite and lipid-based particles, have also been explored for PNA encapsulation. researchgate.netresearchgate.net
Table 2: Nanoparticle-Based PNA Delivery Systems
| Nanoparticle Type | Encapsulation/Linkage Method | Key Feature | Reference |
|---|---|---|---|
| PLGA | Double emulsion solvent evaporation | Provides excellent transfection efficiency with minimal toxicity. | nih.gov |
| Mesoporous Silica (MSNP) | Covalent conjugation via disulfide linkage | Redox-triggered intracellular release of PNA. | ntu.edu.sg |
| Lipid Bicelles | Complex formation with PNA | Efficient delivery of PNAs targeting microRNA. | researchgate.net |
Endosomal Escape Strategies
Regardless of the uptake mechanism, a major rate-limiting step for PNA efficacy is the escape from endosomes. mdpi.commdpi.com Without successful escape, the PNA-cargo conjugate is often trafficked to lysosomes for degradation. plos.orgmdpi.com Several strategies are being investigated to enhance endosomal release.
One approach is the co-administration of endosomolytic agents, such as chloroquine (B1663885). plos.orgmdpi.comnih.gov Chloroquine disrupts endosomal acidification, which can lead to vesicle swelling and rupture, releasing the contents into the cytoplasm. mdpi.comnih.gov Studies have shown that the presence of chloroquine can significantly increase the biological activity of CPP-PNA conjugates. plos.orgnih.gov
Another strategy involves incorporating pH-dependent membrane-active peptides or domains into the delivery system. nih.gov These peptides, such as the influenza virus hemagglutinin subunit HA2, are designed to disrupt the endosomal membrane in response to the acidic environment of the late endosome. nih.gov Furthermore, some arginine-rich peptides are thought to possess an intrinsic ability to destabilize the endosomal membrane, promoting their own release into the cytoplasm. mdpi.comnih.gov The "proton sponge" effect, where protonable groups in the delivery vehicle lead to osmotic swelling and rupture of the endosome, is another mechanism being exploited to facilitate escape. pnas.org
Emerging Research Avenues and Future Directions
Development of Novel PNA Analogues and Backbone Modifications
The core structure of PNA, while revolutionary, is the subject of intensive modification to enhance its inherent properties. creative-peptides.com Researchers are actively developing novel PNA analogues by altering the standard N-(2-aminoethyl)glycine backbone. creative-peptides.combeilstein-journals.org These modifications are designed to improve everything from binding affinity to cellular uptake, critical for in vivo applications. nih.govnih.gov
A primary focus of PNA modification is the enhancement of its binding affinity and solubility. While the neutral backbone of PNA already provides strong binding to DNA and RNA by eliminating electrostatic repulsion, modifications can further stabilize these duplexes. nih.govacs.org For instance, introducing chirality into the PNA backbone, such as at the γ-position, pre-organizes the strand into a helical structure, which can lead to stronger and more specific binding. intavispeptides.combeilstein-journals.org
Solubility, a significant hurdle for in vivo applications, is also being addressed through chemical modifications. nih.govrsc.org The addition of hydrophilic groups, such as lysine (B10760008) residues or mini-polyethyleneglycol (miniPEG) chains, to the PNA backbone has been shown to improve water solubility without compromising binding affinity. intavispeptides.comnih.govbeilstein-journals.org
Table 1: Examples of PNA Backbone Modifications and Their Effects
| Modification | Position | Effect on Binding Affinity | Effect on Solubility | Reference |
|---|---|---|---|---|
| Lysine | α or C-terminus | Can slightly increase affinity for DNA | Improves water solubility | intavispeptides.comnih.govbeilstein-journals.org |
| Guanidinium (B1211019) | α or γ | Increases stability of duplexes with DNA and RNA | Improves cellular uptake | nih.govbeilstein-journals.org |
| miniPEG | γ | Improves nucleic acid binding | Greatly increases solubility | intavispeptides.combeilstein-journals.org |
| Cyclopentane | Backbone | Enhances PNA-DNA quadruplex stability | Not specified | nih.gov |
Expanding the chemical reactivity of the PNA backbone opens up possibilities for attaching various functional molecules, such as fluorescent dyes, quenchers, or therapeutic agents. nih.govmedsci.org This functionalization is crucial for developing PNA-based diagnostics and targeted therapies. researchgate.net Post-synthetic modifications using "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provide a versatile method for conjugating a wide range of molecules to PNA oligomers. core.ac.uk This approach allows for the creation of complex probes, such as those for magnetic resonance imaging (MRI), by attaching multiple functional units to a single PNA strand. core.ac.uk
Enhancing Binding Properties and Solubility
Rational Design of PNA Sequences based on Thermodynamic Models
The design of PNA sequences with predictable binding properties is a key area of research. Thermodynamic models, which calculate the free energy of hybridization, are being developed to rationally design PNA sequences that bind to their targets with high affinity and specificity. nih.govacs.org These models consider factors such as nearest-neighbor interactions and can help predict the stability of PNA-DNA or PNA-RNA duplexes. acs.org By using computational approaches, researchers can screen potential PNA sequences and identify those with the most favorable thermodynamic profiles for a given application, reducing the need for extensive experimental optimization. researchgate.net
Integration of PNA with Advanced Biotechnological Systems
The unique properties of PNAs make them ideal for integration with a variety of advanced biotechnological systems. nih.govpmarketresearch.com In diagnostics, PNA probes are used in techniques like fluorescent in situ hybridization (FISH) and as PCR clamping agents to detect specific mutations. revistamedicinamilitara.ronih.govnih.gov PNA-based microarrays are also being developed for high-throughput analysis of nucleic acids. revistamedicinamilitara.ro Furthermore, the integration of PNAs with systems like CRISPR-Cas for gene editing is an emerging field, where PNAs can guide the editing machinery to specific genomic locations. pmarketresearch.comnih.gov
Addressing Current Limitations in PNA Research
Despite their promise, several limitations hinder the widespread application of PNAs, particularly in therapeutic contexts. nih.govacs.org Poor cellular uptake and endosomal entrapment are major obstacles for in vivo delivery. nih.govnih.gov To address this, researchers are exploring various strategies, including the conjugation of PNAs with cell-penetrating peptides (CPPs) or the use of nanoparticle-based delivery systems. nih.govpatsnap.com Another challenge is the synthesis of long PNA sequences, which can be complicated by aggregation and side reactions. intavispeptides.comrsc.org Ongoing research into new protecting group strategies and solid-phase synthesis protocols aims to overcome these synthetic hurdles. rsc.orgrsc.org
Table 2: Key Limitations in PNA Research and Potential Solutions
| Limitation | Description | Potential Solution(s) | Reference(s) |
|---|---|---|---|
| Poor Cellular Uptake | The neutral backbone of PNA hinders its ability to cross cell membranes. | Conjugation with cell-penetrating peptides (CPPs); Nanoparticle delivery systems; Backbone modifications (e.g., guanidinium groups). | nih.govnih.govpatsnap.com |
| Limited Solubility | PNA oligomers, especially purine-rich sequences, can have poor water solubility. | Addition of hydrophilic groups (e.g., lysine, miniPEG); Backbone modifications. | intavispeptides.comnih.govrsc.org |
| Synthesis Challenges | Aggregation and side reactions can complicate the synthesis of long PNA sequences. | Development of new protecting groups; Optimization of solid-phase synthesis protocols. | intavispeptides.comrsc.orgrsc.org |
| Endosomal Entrapment | After cellular uptake, PNAs can become trapped in endosomes, preventing them from reaching their target. | Co-administration with endosome-disrupting agents. | intavispeptides.com |
Potential for PNA in Advanced Research Probes and Tools
The superior binding affinity, specificity, and stability of PNAs make them excellent candidates for advanced research probes and tools. nih.govcreative-peptides.com Fluorescently labeled PNA probes are widely used for the detection and quantification of nucleic acids. intavispeptides.com PNA-based molecular beacons, which fluoresce only upon binding to their target sequence, are powerful tools for real-time detection of DNA and RNA. nih.govbeilstein-journals.org The ability of PNAs to invade double-stranded DNA allows for the targeting of specific genes within the chromosome, opening up possibilities for applications in functional genomics and gene regulation. creative-peptides.comrevistamedicinamilitara.ro
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
